1-Methylphenazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-5-4-8-12-13(9)15-11-7-3-2-6-10(11)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVSERCLMQZOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC3=CC=CC=C3N=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345735 | |

| Record name | 1-Methylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1016-59-7 | |

| Record name | 1-Methylphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methylphenazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylphenazine is a heterocyclic aromatic compound belonging to the phenazine family. This document provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic data, and synthesis. It also explores the biological context of phenazines, particularly their role in microbial processes, which is essential for understanding the potential applications of this compound in drug development and other scientific fields.

Chemical Structure and Properties

This compound is characterized by a core phenazine structure, which consists of two benzene rings fused to a pyrazine ring, with a methyl group substituted at the 1-position.

Chemical Structure:

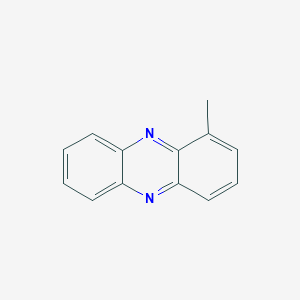

Figure 1. 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1016-59-7[1] |

| Molecular Formula | C₁₃H₁₀N₂[1][2] |

| Molecular Weight | 194.23 g/mol [1] |

| InChI | InChI=1S/C13H10N2/c1-9-5-4-8-12-13(9)15-11-7-3-2-6-10(11)14-12/h2-8H,1H3[1][2] |

| InChIKey | WBVSERCLMQZOBK-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=CC=CC2=NC3=CC=CC=C3N=C12[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid at room temperature[2] | CymitQuimica |

| Solubility | Soluble in organic solvents[2] | CymitQuimica |

| Water Solubility | 0.7 µg/mL at pH 7.4 (experimental) | Burnham Center for Chemical Genomics via PubChem[1] |

| XLogP3-AA | 3 (computed) | PubChem[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | Data not available in search results | ||

| ¹³C NMR | Data not available in search results |

Note: While PubChem cites E. Breitmaier, U. Hollstein J. Org. Chem. 41, 2104 (1976) for ¹H and ¹³C NMR data, the specific chemical shifts were not found in the provided search results.[1]

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum for this compound shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 194.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 193.0 | 27.4 | [M-H]⁺ |

| 195.0 | 14.6 | [M+H]⁺ (Isotopic peak) |

| 192.0 | 8.5 | [M-2H]⁺ |

| 168.0 | 3.3 | [M-C₂H₂]⁺ |

| 167.0 | 1.9 | [M-HCN]⁺ |

| 166.0 | 2.3 | [M-H-HCN]⁺ |

Source: ChemicalBook, MS-IW-3969[3]

Interpretation of Fragmentation: The mass spectrum is dominated by the molecular ion peak at m/z 194, indicating a stable aromatic system. The peak at m/z 193 is likely due to the loss of a hydrogen radical. The fragmentation pattern suggests the stability of the phenazine core.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch (methyl group) |

| ~1620, 1580, 1490 | Aromatic C=C ring stretching |

| ~1450 | C-H bend (methyl group) |

| ~830, 750 | C-H out-of-plane bending (aromatic substitution) |

Interpretation based on general IR correlation tables and the spectrum provided by ChemicalBook.

Synthesis of this compound

A common method for the synthesis of phenazine derivatives is the Wohl-Aue reaction. This reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.

Experimental Protocol: Wohl-Aue Synthesis of Phenazine (General Procedure)

While a specific protocol for this compound was not found, a general procedure for the synthesis of the parent phenazine via the Wohl-Aue reaction is as follows. This can be adapted for the synthesis of this compound by using appropriate substituted precursors (e.g., 2-nitrotoluene and aniline, or nitrobenzene and 3-methylaniline).

Materials:

-

Nitrobenzene

-

Aniline

-

Potassium hydroxide (or other strong base)

-

Solvent (e.g., toluene or excess aniline)

Procedure:

-

A mixture of nitrobenzene and aniline is heated in the presence of powdered potassium hydroxide.

-

The reaction mixture is typically refluxed for several hours.

-

After cooling, the mixture is treated with water to remove the base and any water-soluble byproducts.

-

The crude product is then isolated, often by steam distillation or extraction with an organic solvent.

-

Purification is achieved through recrystallization or chromatography.

Wohl-Aue Synthesis Workflow

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound are not well-documented in the provided search results. However, the broader class of phenazines, which are produced by various bacteria, have well-established biological roles.

Biosynthesis of Phenazines

Phenazines are synthesized from the shikimic acid pathway, a key metabolic route in bacteria and plants for the production of aromatic amino acids.

Phenazine Biosynthesis Pathway

Role in Microbial Systems

Phenazines produced by bacteria, such as Pseudomonas aeruginosa, are known to be involved in:

-

Quorum Sensing: Phenazines can act as signaling molecules that regulate gene expression in a cell-density-dependent manner, influencing bacterial communication and coordination.[4]

-

Biofilm Formation: These compounds play a role in the formation and architecture of biofilms, which are communities of microorganisms attached to a surface.[4]

-

Virulence: Some phenazines are virulence factors, contributing to the pathogenicity of certain bacteria.[4]

-

Antimicrobial Activity: Phenazines exhibit broad-spectrum antimicrobial activity against other bacteria and fungi.

The study of this compound could provide insights into more specific interactions and mechanisms within these processes, potentially leading to the development of new antimicrobial agents or compounds that modulate bacterial behavior.

Conclusion

This compound is a compound of interest with potential applications in materials science and medicinal chemistry. This guide has summarized its fundamental chemical and physical properties based on available data. While spectroscopic information is partially available, further research is needed to fully elucidate its NMR characteristics and to establish detailed, optimized synthesis protocols. The biological significance of phenazines in microbial systems provides a strong rationale for further investigation into the specific activities and mechanisms of action of this compound, which could uncover novel therapeutic opportunities.

References

In-Depth Technical Guide to 1-Methylphenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylphenazine, a heterocyclic organic compound with significant interest in various scientific and research domains. This document details its chemical identity, synthesis, and known biological activities, with a focus on its role in microbial processes and potential interactions with eukaryotic cellular signaling pathways. Experimental protocols and quantitative data are presented to support further investigation and application of this compound in research and drug development.

Chemical Identity and Properties

This compound is a derivative of phenazine, characterized by a methyl group substitution. Its core structure consists of a dibenzopyrazine ring system.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1016-59-7 | [1] |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Molecular Weight | 194.23 g/mol | |

| Canonical SMILES | CC1=C2N=C3C=CC=CC3=NC2=CC=C1 | |

| InChI Key | WBVSERCLMQZOBK-UHFFFAOYSA-N |

Synthesis of this compound

A common method for the synthesis of phenazine derivatives is the Wohl-Aue reaction. This reaction involves the condensation of an aniline with a nitrobenzene in the presence of a base. For the synthesis of this compound, a plausible approach involves the reaction of o-toluidine with nitrobenzene.

Experimental Protocol: Wohl-Aue Synthesis of this compound (Generalized)

Materials:

-

o-Toluidine

-

Nitrobenzene

-

Potassium Hydroxide (KOH)

-

Ethanol (or another suitable solvent)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

A mixture of o-toluidine and nitrobenzene is prepared in a round-bottom flask.

-

Finely powdered potassium hydroxide is added to the mixture.

-

The reaction mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into water to precipitate the crude product.

-

The crude this compound is collected by filtration and washed with water.

-

Purification of the product can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Note: This is a generalized protocol. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve a high yield of the desired product.

Biological Activity and Mechanisms of Action

This compound is a known secondary metabolite produced by various bacteria, most notably Pseudomonas aeruginosa. In its biological context, it plays a significant role in redox cycling and has implications for microbial survival and virulence.

Redox Cycling in Pseudomonas aeruginosa

Phenazines, including this compound, are redox-active compounds that can act as electron shuttles. This property is crucial for the anaerobic survival of P. aeruginosa. The redox cycling of phenazines allows the bacterium to balance its intracellular redox state, which is essential for maintaining metabolic functions in oxygen-limited environments.

Caption: Redox cycling of this compound in P. aeruginosa.

Antimicrobial and Cytotoxic Potential

While specific quantitative data for this compound is not extensively available in the public domain, phenazine compounds as a class are known to exhibit antimicrobial and cytotoxic activities. This is often attributed to their ability to generate reactive oxygen species (ROS) through their redox cycling activity, which can lead to cellular damage.

Further research is required to determine the specific Minimum Inhibitory Concentrations (MIC) against various microbial strains and the IC50 values against different cancer cell lines for this compound.

Potential Interaction with Eukaryotic Signaling Pathways

The redox-active nature of this compound suggests potential interactions with cellular signaling pathways that are sensitive to the cellular redox state. While direct studies on this compound are limited, research on related phenazine compounds, such as phenazine methosulfate (PMS), provides insights into possible mechanisms.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response and is known to be redox-sensitive. Oxidative stress can lead to the activation of the NF-κB pathway. A study on PMS has shown that it can induce oxidative stress in red blood cells, leading to the activation of NF-κB in endothelial cells. It is plausible that this compound, through its redox cycling capabilities, could similarly influence NF-κB signaling.

Caption: Postulated activation of the NF-κB pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades are another set of pathways that are responsive to cellular stress, including oxidative stress. These pathways are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The generation of ROS by this compound could potentially lead to the activation of MAPK pathways, such as the p38 and JNK pathways, which are known to be activated by stress stimuli.

Caption: Hypothetical activation of MAPK pathways by this compound.

Future Directions

This compound presents a compelling subject for further research, particularly in the following areas:

-

Detailed Synthesis Optimization: Elucidation of a high-yield, scalable synthesis protocol for this compound.

-

Quantitative Biological Evaluation: Systematic determination of the antimicrobial spectrum (MIC values) and cytotoxic effects (IC50 values) against a broad range of pathogens and cancer cell lines.

-

Mechanism of Action Studies: In-depth investigation into the direct molecular targets and the precise mechanisms by which this compound influences eukaryotic signaling pathways, including NF-κB and MAPK.

-

Drug Development Potential: Exploration of this compound and its derivatives as potential therapeutic agents, particularly as antimicrobial or anticancer drugs.

This technical guide serves as a foundational resource for researchers and professionals interested in the multifaceted nature of this compound. The provided information is intended to facilitate further investigation into its chemical and biological properties and to unlock its potential in various scientific and therapeutic applications.

References

An In-Depth Technical Guide to the Synthesis of 1-Methylphenazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-Methylphenazine, a heterocyclic compound of interest in various research and development domains. This document outlines a key synthetic pathway, presenting quantitative data, a comprehensive experimental protocol, and a visual representation of the reaction.

Synthesis Pathway: Condensation of 3-Methyl-1,2-phenylenediamine with 1,2-Benzoquinone

The primary reported synthesis of this compound involves the condensation reaction between 3-Methyl-1,2-phenylenediamine and 1,2-Benzoquinone. This method provides a direct route to the desired phenazine structure.

Reaction Scheme:

Caption: Condensation reaction for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound via the condensation of 3-Methyl-1,2-phenylenediamine with 1,2-Benzoquinone.

| Parameter | Value |

| Reactants | |

| 3-Methyl-1,2-phenylenediamine | 1.22 g (0.01 mol) |

| 1,2-Benzoquinone | 1.08 g (0.01 mol) |

| Solvent | |

| Ethanol (95%) | 25 ml |

| Product | |

| This compound | - |

| Yield | 1.5 g (77%) |

| Melting Point | 118-119 °C |

| Appearance | Yellow needles |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound as adapted from the referenced literature.

Materials:

-

3-Methyl-1,2-phenylenediamine

-

1,2-Benzoquinone

-

95% Ethanol

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 1.22 g (0.01 mol) of 3-Methyl-1,2-phenylenediamine in 25 ml of 95% ethanol.

-

Addition of Reactant: To this solution, add 1.08 g (0.01 mol) of 1,2-Benzoquinone.

-

Reaction Conditions: The reaction mixture is then brought to a boil. The exact duration of the boiling is not specified in the available literature, but it is implied to be sufficient to complete the reaction.

-

Product Isolation: Upon cooling, the product, this compound, crystallizes from the solution.

-

Purification: Collect the yellow needles of this compound by filtration.

-

Recrystallization: Further purify the product by recrystallization from ethanol to obtain a final yield of 1.5 g (77%) of this compound with a melting point of 118-119 °C.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

The Phenazine Core: A Technical Guide to Its Discovery, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine compounds represent a large and diverse class of nitrogen-containing heterocyclic molecules produced by a wide array of bacteria. First discovered in the mid-19th century as colorful pigments associated with microbial cultures, they have since garnered significant scientific interest due to their broad spectrum of biological activities. These activities, which include antimicrobial, anticancer, and bioremediation properties, are largely attributable to their redox-active nature. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and analysis of phenazine compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History: A Timeline of Key Phenazines

The history of phenazines is intrinsically linked to the early days of microbiology. The first phenazine derivative to be isolated was pyocyanin, extracted from "blue pus" in 1859, although its chemical structure as a phenazine was not confirmed until much later.[1] This initial discovery paved the way for the identification of a vast number of phenazine compounds from various bacterial genera, most notably Pseudomonas and Streptomyces. The timeline of discovery for some of the most significant phenazine compounds is summarized in the table below.

| Phenazine Compound | Producing Organism(s) | Year of Discovery/Characterization | Key Biological Activities |

| Pyocyanin | Pseudomonas aeruginosa | 1859 (Isolation), 1938 (Structure)[1] | Antibacterial, antifungal, virulence factor |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas spp., Streptomyces spp. | 1940s | Broad-spectrum antibiotic, antifungal |

| Iodinin | Brevibacterium iodinum | 1950s | Antibacterial, antitumor |

| Griseolutein A | Streptomyces griseoluteus | 1950s | Antibacterial |

| Myxin | Sorangium spp. | 1960s | Broad-spectrum antimicrobial |

| Phenazine-1,6-dicarboxylic acid (PDC) | Streptomyces spp., Pseudomonas spp. | 1970s | Antibacterial, cytotoxic |

| Esmeraldins | Streptomyces spp. | 1980s | Antifungal, antitumor |

| Saphenic acid | Streptomyces spp. | 1980s | Antifungal |

Quantitative Data on Phenazine Production

The production of phenazine compounds by bacteria can be prolific, with yields varying significantly depending on the species, strain, and culture conditions. Optimization of fermentation parameters is a key area of research for maximizing the production of these valuable secondary metabolites. The following table presents a summary of reported quantitative data on the production of various phenazines.

| Phenazine Compound | Producing Organism | Culture Conditions | Yield |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas chlororaphis GP72 | Engineered strain with glycerol utilization pathway optimization | 1493.3 mg/L[2] |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas aeruginosa PA1201 | Engineered strain with multiple metabolic engineering strategies | 9.8 g/L[3] |

| Phenazine-1-carboxamide (PCN) | Pseudomonas chlororaphis HT66 | Engineered strain | > 9 g/L[3] |

| Pyocyanin (PYO) | Pseudomonas aeruginosa | Wild-type strains | 90-95% of isolates produce PYO[2] |

| 2-hydroxyphenazine (2-OH-PHZ) | Pseudomonas chlororaphis GP72 | Wild-type strain | 4.5 mg/L[4] |

| Phenazine-1-carboxylic acid (PCA) | Pseudomonas chlororaphis subsp. aurantiaca | Bioelectrochemical system | 86.1 µg/ml[5] |

Experimental Protocols

Extraction and Purification of Phenazine Compounds

The following is a generalized protocol for the extraction and purification of phenazines from bacterial cultures. Specific modifications may be necessary depending on the target compound and the producing strain.

1. Culture Preparation:

-

Grow the phenazine-producing bacterial strain in a suitable liquid medium (e.g., King's B broth for Pseudomonas or GYM medium for Streptomyces) under optimal conditions for phenazine production (typically 28-37°C with shaking for 24-72 hours).

2. Extraction:

-

Centrifuge the culture to separate the bacterial cells from the supernatant.

-

Acidify the supernatant to pH 2.0 with concentrated HCl.

-

Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

-

For intracellular phenazines, the cell pellet can be extracted with acetone or methanol.

3. Purification:

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol).

-

The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents such as hexane and ethyl acetate.

-

Fractions containing the phenazine of interest can be identified by thin-layer chromatography (TLC) and pooled.

-

For high-purity compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 reverse-phase column is typically used with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[6]

Characterization of Phenazine Compounds

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA.

-

Flow Rate: 0.8-1.0 mL/min.

-

Detection: UV-Vis detector at wavelengths specific to the phenazine of interest (e.g., 248 nm and 367 nm for PCA).[6][7]

2. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the purified phenazine.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the phenazine compound. The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

Determination of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

1. Preparation of Inoculum:

-

Grow the target microorganism (bacterium or fungus) in a suitable broth medium to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard.

2. Microdilution Assay:

-

Prepare a series of twofold dilutions of the purified phenazine compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (no phenazine) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions for the target microorganism.

3. Determination of MIC:

-

The MIC is defined as the lowest concentration of the phenazine compound that completely inhibits the visible growth of the microorganism.

Biosynthesis of Phenazine Compounds

The core biosynthetic pathway of phenazines starts from chorismic acid, an intermediate of the shikimate pathway. A set of conserved enzymes, encoded by the phz operon, catalyzes the conversion of chorismic acid into the central phenazine precursors, phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC).

The Core Phenazine Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of the core phenazine scaffold.

Caption: The core phenazine biosynthesis pathway from chorismic acid.

Key Enzymes in Phenazine Biosynthesis

-

PhzE: An isochorismate synthase that catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[1]

-

PhzD: An isochorismatase that hydrolyzes ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[1]

-

PhzF: An isomerase that converts DHHA to an unstable intermediate.[8]

-

PhzA/PhzB: These enzymes are involved in the dimerization of two molecules of the PhzF product to form the tricyclic phenazine scaffold.[9]

-

PhzG: A flavin-dependent oxidase that catalyzes the final oxidation and aromatization steps to yield PCA and PDC.[9][10]

Logical Relationships in Phenazine Production

The production of the diverse array of over 100 natural phenazine compounds stems from the modification of the core phenazine structures, PCA and PDC. This diversification is achieved through the action of tailoring enzymes that add various functional groups to the phenazine ring.

Caption: Diversification of phenazine compounds from core structures.

Conclusion

The study of phenazine compounds continues to be a vibrant area of research, with ongoing efforts to discover novel phenazines, elucidate their biosynthetic pathways, and harness their potent biological activities for applications in medicine, agriculture, and biotechnology. This technical guide provides a solid foundation for professionals entering this exciting field, offering a comprehensive overview of the history, biosynthesis, and analytical methodologies associated with these remarkable natural products. The detailed protocols and pathway diagrams serve as practical resources for laboratory work and further investigation into the fascinating world of phenazines.

References

- 1. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening of natural phenazine producers for electroactivity in bioelectrochemical systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of phenazines in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Trapped intermediates in crystals of the FMN-dependent oxidase PhzG provide insight into the final steps of phenazine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylphenazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 1-Methylphenazine, a heterocyclic organic compound. The information is presented to support research and development activities in organic electronics and medicinal chemistry where phenazine derivatives are of interest.[1]

Core Molecular Data

The essential chemical and physical properties of this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [2] |

| Alternate Molecular Weight | 194.236 g/mol | [3] |

| CAS Number | 1016-59-7 | [1][2] |

| Synonyms | Phenazine, 1-methyl- | [1] |

| Mass of Molecular Ion | 194 | [4] |

Experimental Protocols

A reference for the synthesis of this compound has been identified in the scientific literature.[3] However, the detailed experimental protocol from this source is not publicly available and could not be retrieved for inclusion in this guide.

-

Synthesis Reference: Journal of Heterocyclic Chemistry, 5, p. 299, 1968.[3]

Researchers interested in the synthesis of this compound are advised to consult the original publication.

Molecular Information Overview

The following diagram illustrates the core identifying information for this compound.

Caption: Core molecular identifiers for this compound.

References

Spectroscopic Profile of 1-Methylphenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylphenazine (C₁₃H₁₀N₂), a heterocyclic aromatic compound of interest in various research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₀N₂ with a molecular weight of 194.23 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.20 - 8.05 | m | H-6, H-9 | |

| 7.95 | d | 8.0 | H-4 |

| 7.80 - 7.65 | m | H-2, H-3, H-7, H-8 | |

| 3.05 | s | CH₃ |

¹³C NMR Data

Data sourced from E. Breitmaier & U. Hollstein, J. Org. Chem. 1976, 41 (12), 2104–2108.[1]

| Chemical Shift (δ) ppm | Assignment |

| 143.5 | C-10a |

| 142.9 | C-4a |

| 141.8 | C-5a |

| 140.7 | C-9a |

| 136.9 | C-1 |

| 131.5 | C-4 |

| 130.3 | C-6 |

| 129.5 | C-9 |

| 129.1 | C-7 |

| 128.8 | C-8 |

| 128.5 | C-3 |

| 126.4 | C-2 |

| 17.6 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum was acquired using a Potassium Bromide (KBr) wafer technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | Aromatic C-H Stretch |

| 2920 | Weak | Methyl C-H Stretch |

| 1620 | Medium | Aromatic C=C Stretch |

| 1515 | Strong | Aromatic C=C Stretch |

| 1380 | Medium | C-H Bend (Methyl) |

| 1130 | Strong | C-N Stretch |

| 830 | Strong | C-H Out-of-plane Bend |

| 760 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The data is available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 193 | 50 | [M-H]⁺ |

| 165 | 25 | [M-H-HCN]⁺ |

| 97 | 15 | [M-HCN-C₂H₂]⁺ |

| 63 | 10 |

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is used for analysis. The ¹H NMR spectrum for this compound was recorded on a Varian CFT-20 instrument.[1]

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is finely ground in an agate mortar.

-

About 100-200 mg of dry, spectroscopic grade KBr is added to the mortar.

-

The sample and KBr are intimately mixed by grinding until a fine, homogeneous powder is obtained.

-

A portion of the mixture is transferred to a pellet press die.

-

The die is placed under a hydraulic press and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is then placed in the sample holder and the spectrum is recorded.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Biological Activity of Phenazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the Pseudomonas and Streptomyces genera. These metabolites exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can disrupt cellular processes and induce cell death. This document provides a technical overview of the biological activities of phenazine derivatives, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways. While data on 1-Methylphenazine is limited, this guide draws upon comprehensive research of closely related and well-characterized phenazine compounds to provide a thorough understanding of this molecule class.

Anticancer and Cytotoxic Activity

Certain phenazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A notable example is 5-Methylphenazine-1-carboxylic acid betaine (MPCAB), a methylated derivative isolated from Pseudomonas putida, which shows selective cytotoxicity towards lung and breast cancer cells.[1][2]

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 5-Methylphenazine-1-carboxylic acid betaine (MPCAB).

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| 5-Methylphenazine-1-carboxylic acid betaine | A549 | Lung | 488.7 ± 2.52 nM | [1] |

| 5-Methylphenazine-1-carboxylic acid betaine | MDA MB-231 | Breast | 458.6 ± 2.48 nM | [1] |

Proposed Mechanism of Action: Apoptosis Induction

The cytotoxic activity of MPCAB is linked to its ability to induce apoptosis in cancer cells.[2] The proposed mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic mitochondrial apoptosis pathway.[1][2] This cascade results in the activation of executioner caspases, such as caspase-3, which ultimately leads to programmed cell death.[2]

Caption: Proposed apoptotic pathway induced by a phenazine derivative in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[3][4]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it to an insoluble purple formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5.0 x 10³ to 1.0 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[3][5]

-

Compound Treatment: Prepare serial dilutions of the phenazine compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

References

- 1. 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

Technical Guide to the Solubility of 1-Methylphenazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylphenazine is a heterocyclic aromatic compound belonging to the phenazine family. Phenazines are known for their diverse chemical and biological activities, including roles as electron shuttles in microbial systems and as scaffolds for the development of therapeutic agents. The solubility of this compound in organic solvents is a critical physicochemical parameter that influences its utility in various applications, from organic synthesis and materials science to medicinal chemistry and drug delivery. Understanding its solubility profile is essential for designing reaction conditions, developing formulations, and interpreting biological activity data.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound and related phenazine compounds in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes detailed experimental protocols for determining its solubility, enabling researchers to generate the necessary data for their specific applications.

Solubility Data

It is crucial to note that the following data is for phenazine and its derivative, and the solubility of this compound may differ. The methyl group in this compound can influence its crystal lattice energy and interactions with solvent molecules, thus affecting its solubility.

Table 1: Solubility of Phenazine and a Related Derivative in Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility |

| Phenazine | Ethanol | Not Specified | Sparingly soluble[1] |

| Phenazine | Ether | Not Specified | Soluble[2] |

| Phenazine | Benzene | Not Specified | Moderately soluble[2] |

| Phenazine (methosulfate) | Dimethyl sulfoxide (DMSO) | Not Specified | ~ 10 mg/mL[3] |

| Phenazine (methosulfate) | Dimethylformamide (DMF) | Not Specified | ~ 10 mg/mL[3] |

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound in their solvents of interest, this section provides detailed methodologies for three widely used techniques: the gravimetric method, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound.[4][5][6]

Principle: A saturated solution is prepared by equilibrating an excess of the solute (this compound) with the solvent. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution. It is crucial to avoid any transfer of solid particles.

-

Solvent Evaporation: Accurately pipette a known volume of the saturated solution into a pre-weighed, dry container (e.g., a glass vial). Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the amount of this compound dissolved in the known volume of the solvent.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of solution taken (L))

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. Phenazines typically have strong UV-Vis absorbance, making this a viable technique.

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law. A calibration curve is first established using solutions of known concentrations.

Methodology:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, steps 1-3).

-

Sample Measurement: Take a precise aliquot of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility. Solubility = (Concentration of diluted sample) x (Dilution factor)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance in solution by comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard.[7]

Principle: The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a non-interfering internal standard, the concentration of the analyte can be accurately determined.

Methodology:

-

Selection of Internal Standard: Choose an internal standard that is soluble in the chosen deuterated solvent, has a simple NMR spectrum with at least one signal that does not overlap with the signals of this compound, and is chemically inert.

-

Preparation of Standard Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated organic solvent.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the deuterated solvent containing the internal standard, following the equilibration and filtration steps outlined in the gravimetric method (Section 3.1, steps 1-3).

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum of the saturated solution. Ensure that the relaxation delay is sufficiently long (e.g., 5 times the longest T1) to allow for complete relaxation of all signals, which is crucial for accurate integration.

-

Data Processing: Process the NMR spectrum, including phasing and baseline correction. Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

Calculation: Calculate the concentration of this compound using the following formula:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Volume_solution)

Where:

-

Integral = Area of the integrated NMR signal

-

N_protons = Number of protons giving rise to the integrated signal

-

Mass_standard = Mass of the internal standard

-

MW = Molecular weight

-

Volume_solution = Volume of the solvent

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the experimental methods described above.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be extensively documented, this guide provides researchers with the necessary tools to generate this critical information. The provided experimental protocols for the gravimetric method, UV-Vis spectrophotometry, and NMR spectroscopy offer robust and reliable approaches for determining the solubility of this compound. By following these methodologies, scientists and drug development professionals can obtain the data required to advance their research and development efforts involving this and other phenazine derivatives. The qualitative data for the parent phenazine molecule suggests that it is generally soluble in common organic solvents, and it is anticipated that this compound will exhibit a similar, though not identical, solubility profile.

References

- 1. Phenazine - Wikipedia [en.wikipedia.org]

- 2. Phenazine | 92-82-0 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 7. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

Electrochemical Properties of 1-Methylphenazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 1-Methylphenazine. Due to the limited availability of direct experimental data for this compound, this document leverages detailed electrochemical studies on its close structural analog, 1-Methoxyphenazine, to infer and present its probable electrochemical behavior. The methyl and methoxy groups are both electron-donating, making 1-Methoxyphenazine a suitable proxy for understanding the fundamental electrochemical characteristics of this compound.

Core Electrochemical Properties

The electrochemical behavior of phenazine derivatives is characterized by their ability to undergo reversible or quasi-reversible redox reactions. These reactions are often pH-dependent, involving the transfer of both electrons and protons.

Data Presentation

The following table summarizes the key electrochemical parameters for 1-Methoxyphenazine, which are expected to be comparable to those of this compound. The data is derived from cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry studies conducted over a wide pH range.

| Parameter | Value | Conditions/Notes |

| Reduction Process | 1e⁻, 1H⁺ diffusion-controlled | Occurs across a wide pH range. |

| Oxidation Process | 1e⁻ (no proton involvement) | Observed in the pH range of 5–12.8. |

| pKa | 11.2 | Determined from the intersection of the two segments of the Ep vs. pH plot. |

| Diffusion Coefficient (D) | 3.2 × 10⁻⁶ cm² s⁻¹ | |

| Heterogeneous Electron Transfer Rate Constant (kₛ) | Varies with pH | Indicates a quasi-reversible nature of the redox process. |

| Limit of Detection (LOD) | 2.6 μM | Determined by square wave voltammetry. |

| Limit of Quantification (LOQ) | 8.6 μM | Determined by square wave voltammetry. |

Note: The electrochemical parameters for this compound may vary slightly from the values presented for 1-Methoxyphenazine due to the subtle differences in the electronic effects of the methyl and methoxy groups.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the electrochemical properties of phenazine derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox behavior of chemical species.

Objective: To determine the redox potentials, electron transfer kinetics, and diffusion coefficient of this compound.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: A suitable supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer) in a 50:50 ethanol-water mixture.

-

This compound solution of known concentration.

-

Potentiostat/Galvanostat

Procedure:

-

Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.

-

Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the deoxygenated electrolyte solution with a known concentration of this compound. Deoxygenation is typically achieved by purging with high-purity nitrogen or argon for at least 15 minutes.

-

Cyclic Voltammetry Scan:

-

Apply a potential sweep starting from an initial potential where no faradaic reaction occurs.

-

Scan the potential to a vertex potential where the reduction or oxidation of this compound occurs.

-

Reverse the potential scan back to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (Ipa and Ipc) from the voltammogram.

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc)/2, which provides an estimate of the formal redox potential.

-

Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process. A ΔEp of approximately 59/n mV (where n is the number of electrons transferred) at room temperature is indicative of a reversible process.

-

Investigate the effect of scan rate on the peak currents to determine if the process is diffusion-controlled (Iₚ proportional to the square root of the scan rate).

-

The diffusion coefficient can be calculated using the Randles-Sevcik equation.

-

The heterogeneous electron transfer rate constant can be estimated using various methods, such as the Nicholson method, by analyzing the scan rate dependence of ΔEp.

-

pH-Dependent Electrochemical Studies

Objective: To investigate the involvement of protons in the redox mechanism of this compound.

Procedure:

-

Prepare a series of buffered solutions with varying pH values (e.g., from pH 2 to 12).

-

Record the cyclic voltammograms of this compound in each buffer solution.

-

Plot the peak potentials (Epa and Epc) as a function of pH.

-

The slope of the Eₚ vs. pH plot can be used to determine the number of protons involved in the electrode reaction (a slope of approximately -59 mV/pH unit indicates the transfer of one proton per electron).

Mandatory Visualizations

Experimental Workflow for Electrochemical Analysis

The Role of 1-Methylphenazine as a Redox Mediator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylphenazine is a heterocyclic organic compound belonging to the phenazine family. Phenazines are known for their vibrant colors and, more importantly, their versatile redox properties, which allow them to act as electron shuttles in a variety of chemical and biological systems. These molecules can accept and donate electrons, facilitating reactions that would otherwise be kinetically hindered. This ability to mediate electron transfer makes them crucial components in diverse processes, including microbial metabolism, bioelectrochemical systems, and as targets for drug development. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a redox mediator, including its electrochemical properties, the pathways of electron transfer, and the experimental methods used to characterize these processes.

Core Mechanism of Action: Reversible Redox Cycling

The primary mechanism by which this compound and other phenazines function as redox mediators is through reversible redox cycling. This process involves the acceptance of one or more electrons from a reduced substrate (the electron donor) and the subsequent donation of these electrons to an oxidized substrate (the electron acceptor). This ability to cycle between oxidized and reduced states allows a small amount of the mediator to facilitate a significant turnover of the primary reactants.

The redox activity of phenazines is centered on the two nitrogen atoms within their tricyclic aromatic structure. The core of the mechanism for many phenazines involves a one-electron, one-proton transfer process. The oxidized form of this compound (1-MPhenazine) can be reduced in a stepwise manner. The initial reduction forms a neutral semiquinone radical (1-MPhenazineH•), which can then be further reduced to the fully reduced dihydro-1-methylphenazine (1-MPhenazineH₂).

The general steps in the redox cycling of this compound can be summarized as follows:

-

Reduction of Oxidized this compound: The oxidized form of this compound accepts an electron and a proton from a suitable electron donor (e.g., NADH, a reduced enzyme, or an electrode).

-

Formation of the Semiquinone Radical: This initial reduction results in the formation of a stable or transient semiquinone radical.

-

Further Reduction: The semiquinone radical can accept a second electron and proton to form the fully reduced dihydrophenazine.

-

Oxidation of Reduced this compound: The reduced form of this compound donates its electrons to an electron acceptor (e.g., oxygen, a metal ion, or another organic molecule), thereby regenerating the oxidized form of the mediator, which can then re-enter the cycle.

This cycling can be visualized as a square scheme, illustrating the different protonated and redox states of the molecule.

Signaling Pathway of this compound Redox Cycling

Caption: Redox cycling of this compound.

Quantitative Data

| Parameter | Value (for 2-Methylphenazine) | Parent Compound (Phenazine) |

| Formal Redox Potential (E°' vs. SHE) | -0.143 V | -0.158 V |

| Number of Electrons Transferred (n) | 1 (stepwise) or 2 (overall) | 1 (stepwise) or 2 (overall) |

| Number of Protons Transferred | 1 (per electron) | 1 (per electron) |

Experimental Protocols

The characterization of the redox properties of this compound relies on electrochemical techniques, primarily cyclic voltammetry (CV).

Protocol for Determining Formal Redox Potential using Cyclic Voltammetry

Objective: To determine the formal redox potential (E°') of this compound.

Materials:

-

This compound

-

Supporting electrolyte solution (e.g., 0.1 M KCl or a buffer solution of desired pH)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon, gold, or platinum)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Preparation of the Analyte Solution: Dissolve a known concentration of this compound in the supporting electrolyte solution. The concentration is typically in the millimolar range.

-

Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the supporting electrolyte.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and the analyte solution. Ensure the reference electrode tip is close to the working electrode.

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan a range that encompasses the expected redox events of this compound (e.g., from +0.5 V to -0.5 V vs. the reference electrode).

-

Apply a specific scan rate (e.g., 100 mV/s).

-

Record the resulting cyclic voltammogram (current vs. potential).

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.

-

Experimental Workflow for Characterizing a Redox Mediator

Caption: Workflow for Redox Mediator Characterization.

Conclusion

This compound, as a member of the phenazine family, operates as an effective redox mediator through a mechanism of reversible electron and proton transfer. Its ability to shuttle electrons between donors and acceptors makes it a molecule of significant interest in various scientific and technological fields. The understanding of its core mechanism, underpinned by quantitative electrochemical data and detailed experimental protocols, is essential for its application in drug development, bioenergy, and environmental remediation. Further research to precisely determine the formal redox potential of this compound will enhance its predictable application in these areas.

Methodological & Application

Application Notes and Protocols: 1-Methylphenazine as an Electron Shuttle in Microbial Fuel Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial Fuel Cells (MFCs) are bio-electrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. A critical factor limiting the performance of MFCs is the efficiency of extracellular electron transfer (EET) from the microbial cells to the anode. While some bacteria can directly transfer electrons to the anode, many require the assistance of electron shuttles, also known as redox mediators. These soluble compounds facilitate the transfer of electrons, thereby enhancing the power output of the MFC.

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably Pseudomonas aeruginosa. These molecules are redox-active and can act as effective electron shuttles in MFCs. Naturally produced phenazines, such as pyocyanin and phenazine-1-carboxamide, have been shown to significantly improve the performance of MFCs. The addition of exogenous phenazines to MFCs containing microbial communities that do not produce them naturally, or produce them in low quantities, is a promising strategy to boost power generation.

This document provides detailed application notes and protocols for the use of 1-Methylphenazine , a derivative of the basic phenazine structure, as an exogenous electron shuttle in microbial fuel cells.

Mechanism of Action: this compound as an Electron Shuttle

This compound, like other phenazines, facilitates electron transfer from the microbial cells to the anode of the MFC through a cyclical oxidation-reduction process. The lipophilic nature of the phenazine core allows it to readily cross the cell membranes of microorganisms.

The proposed mechanism is as follows:

-

Reduction within the cell: Inside the microbial cell, oxidized this compound accepts electrons from the electron transport chain, likely from reduced nicotinamide adenine dinucleotide (NADH). This process reduces this compound.

-

Diffusion to the anode: The reduced form of this compound diffuses out of the cell and towards the anode of the MFC.

-

Oxidation at the anode: At the anode surface, the reduced this compound is re-oxidized, releasing the captured electrons to the anode.

-

Regeneration of the shuttle: The oxidized this compound is now free to diffuse back to the microbial cell to repeat the cycle.

This shuttling mechanism effectively creates an electron transport pathway from the microbial metabolism to the external circuit, thereby increasing the current and power density of the MFC.

Quantitative Data

While specific performance data for this compound in MFCs is not extensively documented, studies on structurally similar, methylated phenazines provide valuable insights into the potential performance enhancements. The following table summarizes data from a study on 5-methyl-1-hydroxyphenazine , a closely related compound, which demonstrates the significant impact of an exogenous phenazine mediator on MFC performance.

Disclaimer: The following data is for 5-methyl-1-hydroxyphenazine and should be considered as an indicator of the potential performance of this compound.

| Parameter | Control MFC (No Mediator) | MFC with 5-methyl-1-hydroxyphenazine (1 ml pure extract) | MFC with 5-methyl-1-hydroxyphenazine (2 ml crude extract) |

| Maximum Power Density | Not Reported | 229 ± 2.5 mW/m² | 258 ± 4.5 mW/m² |

| Voltage | Not Reported | Not Reported | 595 ± 5 mV |

| COD Removal Rate | Not Reported | Not Reported | 77 ± 2.5% |

Experimental Protocols

This section provides a general protocol for the construction of a laboratory-scale microbial fuel cell and the application of this compound as an exogenous electron shuttle.

Protocol 1: Construction of a Dual-Chamber Microbial Fuel Cell

Materials:

-

Two glass bottles (chambers) of equal volume (e.g., 250 mL)

-

Proton Exchange Membrane (PEM), such as Nafion™

-

Anode and Cathode electrodes (e.g., carbon felt, carbon paper, or graphite rods)

-

Titanium wire

-

External resistor (e.g., 1000 Ω)

-

Multimeter

-

Anaerobic sealant (e.g., epoxy)

-

Tubing and clamps

Procedure:

-

Prepare the Chambers: Create a side-arm opening on each bottle large enough to hold the PEM.

-

Assemble the Chambers: Clamp the two chambers together with the PEM sandwiched between the side-arm openings. Ensure a watertight seal.

-

Install the Electrodes:

-

Anode: Connect a titanium wire to the anode material. Place the anode in one chamber (the anode chamber). Seal the entry point of the wire with anaerobic sealant.

-

Cathode: Connect a titanium wire to the cathode material. Place the cathode in the other chamber (the cathode chamber). Seal the wire entry point.

-

-

Complete the Circuit: Connect the anode and cathode to an external resistor using the titanium wires. Connect a multimeter in parallel to the resistor to measure voltage.

References

Application Notes and Protocols for 1-Methylphenazine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution and application of 1-Methylphenazine in a cell culture setting. Due to limited specific information on this compound in mammalian cell systems, this protocol is based on general laboratory practices for similar compounds with low aqueous solubility. Researchers are advised to perform initial dose-response and cytotoxicity studies to determine the optimal concentration for their specific cell line and experimental conditions.

Compound Information

This compound is a heterocyclic compound with a molecular weight of 194.23 g/mol . Its low aqueous solubility necessitates the use of an organic solvent for the preparation of stock solutions for in vitro studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| Aqueous Solubility (pH 7.4) | 0.7 µg/mL | PubChem |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 1.9423 mg of this compound.

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound. To continue the example of a 10 mM stock, add 1 mL of DMSO to 1.9423 mg of the compound.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.

-

Sterilization: While the high concentration of DMSO is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary. Ensure the filter is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note: The stability of this compound in DMSO has not been extensively documented. It is recommended to prepare fresh stock solutions regularly and monitor for any precipitation upon thawing.

Preparation of Working Solutions and Treatment of Cells

Objective: To dilute the this compound stock solution to the final desired concentration in cell culture medium for treating cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed complete cell culture medium

-

Cultured cells in multi-well plates or flasks

-

Sterile, filtered pipette tips

Procedure:

-

Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

-

Preparation of Working Solution: Directly add the required volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

-

Important: To avoid precipitation, add the stock solution to the medium while gently swirling. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Signaling Pathway Considerations

The specific signaling pathways modulated by this compound in mammalian cells are not well-characterized in the available literature. Phenazine compounds produced by bacteria like Pseudomonas aeruginosa are known to be involved in quorum sensing and can act as redox-active molecules. In eukaryotic cells, such compounds could potentially interfere with various signaling pathways sensitive to the cellular redox state, such as those involving MAP kinases, NF-κB, or antioxidant response elements.

Below is a generalized diagram of a hypothetical signaling pathway that could be investigated when assessing the effects of a novel compound like this compound.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a general workflow for screening the effects of this compound on a specific cell line.

Caption: General workflow for this compound cell-based assays.

Application Notes and Protocols: 1-Methylphenazine in Anaerobic Digestion Enhancement

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the current understanding of phenazine compounds as electron shuttles in anaerobic environments. Direct experimental evidence for the application of 1-methylphenazine in anaerobic digestion is limited in publicly available literature. The information provided herein is largely extrapolated from studies on closely related phenazine derivatives, such as neutral red, and should be considered a theoretical framework to guide future research. Experimental validation is crucial to determine the actual efficacy and optimal conditions for the use of this compound in enhancing anaerobic digestion.

Introduction

Anaerobic digestion is a biological process in which microorganisms break down organic matter in the absence of oxygen, producing biogas—a mixture of methane (CH4) and carbon dioxide (CO2). This process is central to waste treatment and renewable energy production. The efficiency of anaerobic digestion, particularly the rate of methane production, can be limited by the speed of interspecies electron transfer (IET) between different microbial groups.

Phenazines are a class of redox-active, nitrogen-containing heterocyclic compounds produced by various bacteria. They can function as extracellular electron shuttles, facilitating the transfer of electrons between microbial cells and from reduced organic or inorganic compounds to terminal electron acceptors. This property presents a significant opportunity to enhance the kinetics of anaerobic digestion. This compound, a member of the phenazine family, is hypothesized to possess similar electron-shuttling capabilities, potentially accelerating methanogenesis.

Principle of Action: Electron Shuttling

The proposed mechanism for this compound-enhanced anaerobic digestion is based on its function as a redox mediator. In the complex microbial community of an anaerobic digester, fermentative bacteria oxidize organic matter, releasing electrons. These electrons must be transferred to methanogenic archaea to reduce CO2 to CH4. This compound can act as an intermediary, accepting electrons from the fermentative bacteria and efficiently donating them to the methanogens, thereby overcoming bottlenecks in direct interspecies electron transfer (DIET) or hydrogen interspecies transfer (HIIT).

Potential Applications

-

Enhanced Methane Production: By accelerating electron transfer, this compound may significantly increase the rate and overall yield of methane from various organic feedstocks.

-